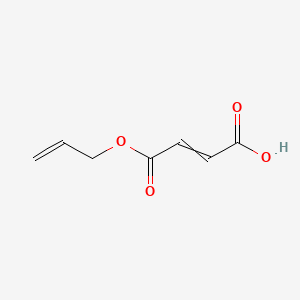

Allyl hydrogen maleate

Description

Historical Context of Allylic and Maleate (B1232345) Chemistry in Organic Synthesis and Polymer Science

The study of allylic compounds has a rich history in polymer science, with their unique reactivity being a key area of investigation. nih.gov Over the years, research has focused on understanding the mechanisms of polymerization, including the challenges posed by degradative chain transfer, which can limit the molecular weight of polymers derived from some allyl monomers. swaminathansivaram.in The development of various polymerization techniques, such as ring-opening polymerization (ROP), reversible addition-fragmentation chain transfer (RAFT), and atom transfer radical polymerization (ATRP), has expanded the ability to create well-defined polymers with allyl functionalities. nih.gov

Maleate esters and their parent, maleic acid, have long been important building blocks in organic synthesis and polymer chemistry. yeastgenome.orgnih.gov Maleic anhydride (B1165640), in particular, is a versatile precursor for a variety of esters and other derivatives. google.com In polymer science, maleic anhydride and its esters are known to participate in copolymerization reactions, often with vinyl monomers, to produce a range of resins and polymers with diverse properties. google.com The Diels-Alder reaction, a powerful tool in organic synthesis, frequently employs maleate derivatives as dienophiles to construct complex cyclic structures. wikipedia.orgresearchgate.net The study of these compounds has led to the development of various materials, from biodegradable polyesters to resins for coatings and adhesives. wikipedia.orgbio-conferences.org

Significance of Allyl Hydrogen Maleate within Unsaturated Monoester Chemistry Frameworks

This compound holds a significant position within the framework of unsaturated monoester chemistry due to its dual functionality. It possesses a polymerizable allyl group and a maleate double bond, along with a free carboxylic acid group. This unique structure allows it to act as a monomer in various polymerization reactions, including both homopolymerization and copolymerization. The presence of the carboxylic acid group can enhance solubility in polar solvents and provides a site for further chemical modification through acid-catalyzed reactions.

The reactivity of this compound is influenced by both the allyl and maleate moieties. The allyl group can participate in radical polymerization, though it is susceptible to degradative chain transfer, a characteristic of many allylic compounds. The maleate double bond, being electron-deficient, is reactive towards radicals and can also participate in polymerization reactions. This combination of reactive sites makes this compound a versatile monomer for creating polymers with specific properties, including biodegradable polyallyl esters.

Scope and Research Objectives for Advanced Studies of this compound

Advanced studies of this compound are focused on several key areas to expand its applications and deepen the understanding of its chemical behavior. A primary objective is the synthesis and characterization of novel polymers derived from this monomer. This includes investigating its copolymerization with other monomers to create materials with tailored properties, such as enhanced biodegradability or specific mechanical characteristics. The development of sustainable polymers from renewable resources is a growing area of interest, and research into incorporating monomers like this compound into these systems is a key objective. dntb.gov.uanih.gov

Another research focus is the exploration of the reaction mechanisms involving this compound. This includes detailed studies of its polymerization kinetics, the influence of catalysts, and the mechanisms of degradative chain transfer. Understanding these fundamental processes is crucial for controlling the structure and properties of the resulting polymers. Furthermore, the unique structure of this compound makes it a candidate for use as a crosslinking agent or as an intermediate in the synthesis of more complex molecules. researchgate.net Future research will likely continue to explore its potential in creating functional materials for a variety of applications, from coatings and adhesives to biomedical devices. nih.govwikipedia.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 2424-58-0 | nih.govlookchem.comsigmaaldrich.compinpools.com |

| Molecular Formula | C7H8O4 | nih.govpinpools.com |

| Molecular Weight | 156.14 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | (Z)-4-oxo-4-prop-2-enoxybut-2-enoic acid | nih.gov |

| Boiling Point | 282.8±23.0 °C (Predicted) | chemicalbook.com |

| Density | 1.192±0.06 g/cm3 (Predicted) | chemicalbook.com |

| pKa | 2.58±0.25 (Predicted) | chemicalbook.com |

Synthesis of this compound

A common and practical method for synthesizing this compound is through the direct esterification of maleic anhydride with allyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and is often carried out under azeotropic reflux to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ester. To prevent premature polymerization of the unsaturated ester, a polymerization inhibitor like copper powder is often added to the reaction mixture.

Structure

3D Structure

Properties

CAS No. |

2424-58-0 |

|---|---|

Molecular Formula |

C7H8O4 |

Molecular Weight |

156.14 g/mol |

IUPAC Name |

4-oxo-4-prop-2-enoxybut-2-enoic acid |

InChI |

InChI=1S/C7H8O4/c1-2-5-11-7(10)4-3-6(8)9/h2-4H,1,5H2,(H,8,9) |

InChI Key |

PEKZMKOVRVVTTN-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C=CC(=O)O |

Canonical SMILES |

C=CCOC(=O)C=CC(=O)O |

Other CAS No. |

44981-48-8 |

Origin of Product |

United States |

Iii. Polymerization Science and Mechanisms of Allyl Hydrogen Maleate

Homopolymerization Characteristics and Kinetic Analysis

The homopolymerization of allyl monomers, including allyl hydrogen maleate (B1232345), is notoriously challenging. The process is often inefficient, yielding polymers with low molecular weights. This behavior is primarily attributed to a kinetic phenomenon known as degradative chain transfer.

Degradative chain transfer is a significant impediment in the free-radical polymerization of allylic compounds. researchgate.net This process involves the abstraction of a hydrogen atom from the allylic position of the monomer by a growing polymer radical. This transfer reaction results in the formation of a stable, resonance-delocalized allylic radical. Due to its reduced reactivity, this new radical is less capable of initiating a new polymer chain or propagating the existing one, effectively terminating the kinetic chain. researchgate.net This leads to the formation of oligomers or low-molecular-weight polymers.

The kinetics of polymerization of allyl esters often show a linear relationship between the concentration of monomer polymerized and the decomposition of the peroxide initiator, which is a hallmark of degradative chain transfer. kpi.ua For instance, the benzoyl peroxide-catalyzed bulk polymerization of allyl acetate (B1210297), a related allyl ester, results in a polymer with a low degree of polymerization, approximately 13. kpi.ua This underscores the kinetic challenges inherent in the homopolymerization of such monomers.

Overcoming the challenge of degradative chain transfer is crucial for producing higher molecular weight polymers from allylic monomers. Several strategies have been explored to enhance homopolymerization efficiency.

One approach involves the use of high initiator concentrations. While seemingly counterintuitive, in some cases of allyl ether polymerization, higher concentrations of initiators like benzoyl peroxide (BPO) were observed to initiate polymerization where it otherwise would not proceed effectively. chemrxiv.orgrsc.org This is thought to be related to the generation of more reactive radical species from the initiator that can more effectively compete with the degradative chain transfer reaction.

Another strategy focuses on modifying the polymerization mechanism. For certain allyl ether monomers, a radical-mediated cyclization (RMC) has been proposed as an alternative to the conventional free-radical addition mechanism. chemrxiv.orgrsc.org This process begins with a hydrogen atom transfer (HAT) from the allyl monomer, followed by the formation of a five-membered ring structure, which then propagates. This mechanism can potentially bypass the traditional degradative chain transfer pathway.

Furthermore, post-polymerization modification presents an indirect route to obtaining high molecular weight poly(allyl alcohol), a related polymer. This involves the synthesis of a precursor polymer, such as an activated polyacrylamide, which can then be chemically modified to yield the desired poly(allyl alcohol) structure with controlled molar mass and low dispersity. researchgate.net While not a direct enhancement of allyl hydrogen maleate homopolymerization, this highlights the innovative approaches being taken to synthesize polymers with allylic functionalities.

Copolymerization Studies with Diverse Monomers

Copolymerization represents a highly effective strategy to incorporate this compound into polymer chains, often mitigating the issues of degradative chain transfer observed in its homopolymerization. The presence of a comonomer can significantly alter the polymerization kinetics and the resulting copolymer structure.

The concept of reactivity ratios is fundamental to understanding copolymerization. These ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer versus the comonomer. The product of the reactivity ratios (r1 * r2) provides insight into the monomer sequence distribution.

The monomer sequence distribution in a copolymer chain can range from random to alternating to blocky, and this is dictated by the reactivity ratios and the feed composition of the monomers. rsc.org Characterization techniques such as 13C NMR spectroscopy are powerful tools for determining the triad (B1167595) sequence distribution (the sequence of three adjacent monomer units) in copolymers, providing detailed information about the copolymer's microstructure. tuwien.at

A significant body of research suggests that allyl monomers can participate in alternating copolymerization, particularly with electron-accepting monomers like maleic anhydride (B1165640). chemrxiv.org This tendency is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich donor monomer (the allyl compound) and the electron-poor acceptor monomer. chemrxiv.orgnih.gov

The formation of this CTC can alter the reactivity of the monomers and the propagation mechanism. The complex can then homopolymerize, leading to a perfectly alternating sequence in the resulting copolymer. This mechanism has been shown to inhibit degradative chain transfer in the copolymerization of allyl monomers with maleic anhydride. chemrxiv.org The strong intermolecular donor-acceptor interaction is believed to be the primary factor responsible for the high degree of alternation observed in the copolymerization of allyl trans-cinnamate with maleic anhydride. kpi.ua

Graft copolymers are branched macromolecules in which one or more side chains are chemically attached to a main polymer backbone. This compound, with its reactive double bonds, can be utilized in the synthesis of graft copolymers through various techniques. The three primary methods for synthesizing graft copolymers are "grafting-from," "grafting-onto," and the "grafting-through" (or macromonomer) approaches. cmu.eduresearchgate.net

In the "grafting-from" method, initiating sites are created along a polymer backbone, from which the graft chains are grown.

The "grafting-onto" approach involves the reaction of pre-formed polymer chains with functional groups along another polymer backbone.

The "grafting-through" technique utilizes a macromonomer, which is a polymer chain with a polymerizable end group. This macromonomer is then copolymerized with another monomer to form a graft copolymer. cmu.edu Allyl-terminated macromonomers can be synthesized and subsequently copolymerized with monomers like propene to create graft copolymers such as polypropylene-graft-polystyrene. cmu.edu

The choice of grafting technique influences the architecture of the resulting copolymer, including the grafting density and the length of the side chains. These structural features, in turn, determine the material's properties.

Crosslinking Architectures and Network Formation

Crosslinked polymers derived from this compound are valued for their potential durability and chemical resistance. The formation of a three-dimensional network structure is fundamental to achieving these properties.

Mechanisms of Crosslinking in Polymer Networks

The primary mechanism for forming a network with this compound is through free-radical polymerization. Initiated by thermal or photochemical means, a radical species attacks the allyl double bond, creating a new radical that propagates by reacting with other monomers.

However, allyl monomers are known for a significant side reaction called degradative chain transfer. In this process, a radical abstracts a hydrogen atom from the carbon adjacent to the double bond (the allylic position), creating a stable, less reactive allyl radical. This can slow down the polymerization rate.

Crosslinking in a system containing only this compound would require a secondary mechanism, as it is a monofunctional monomer in the context of chain-growth polymerization. Network formation can be achieved in several ways:

Copolymerization: By copolymerizing this compound with a multifunctional crosslinking agent, such as a divinyl or diallyl compound, a crosslinked network is readily formed.

Post-polymerization Crosslinking: The carboxylic acid groups on the resulting linear polymer chains can be used for a secondary crosslinking reaction. This can be achieved through esterification with a diol or by forming ionic crosslinks with multivalent metal ions (e.g., ZnO). polympart.irsapub.org Research on related systems has shown that unsaturated carboxylic acids can act as a bridge between a polymer matrix and metal oxide nanoparticles, creating networks with both covalent and ionic bonds. polympart.ir

Control of Crosslink Density and Network Topology

Controlling the crosslink density and the resulting network topology is crucial for tailoring the final properties of the polymer, such as its mechanical strength, swelling behavior, and thermal stability.

Several factors can be adjusted to control the network structure:

Concentration of Crosslinker: When copolymerizing with a multifunctional monomer, increasing the concentration of the crosslinker directly increases the crosslink density.

Initiator Concentration: The amount of initiator affects the rate of polymerization and the kinetic chain length, which can indirectly influence the efficiency of the crosslinking process. google.com

Reaction Conditions: Temperature and solvent can alter the reactivity ratios of comonomers and the rate of chain transfer reactions, thereby influencing the final network architecture.

Ionic Crosslinking Control: In systems utilizing the carboxylic acid group for ionic crosslinking, the density can be controlled by the concentration of the metal oxide or salt added and by the pH of the system, which affects the ionization of the acid groups. sapub.org

The below table illustrates how key parameters can be varied to influence network properties, based on general principles of radical polymerization.

| Parameter | Method of Control | Effect on Network Structure |

| Covalent Crosslink Density | Varying the molar ratio of a multifunctional comonomer (e.g., a diallyl monomer) to this compound. | Higher comonomer ratio leads to a tighter, more densely crosslinked network with reduced swelling and increased stiffness. |

| Ionic Crosslink Density | Adjusting the stoichiometry of metal oxides (e.g., ZnO) or multivalent cations added post-polymerization. | Increased cation concentration leads to more ionic crosslinks, enhancing mechanical properties. polympart.irsapub.org |

| Chain Architecture | Controlled radical polymerization techniques (e.g., RAFT, ATRP) in copolymerization systems. arxiv.org | Allows for the synthesis of more defined polymer chains between crosslinks, leading to more uniform network topologies. |

| Porosity | Polymerization in the presence of a porogen (a non-reactive solvent) that is later removed. | Creates a porous network structure, with pore size influenced by the type and amount of porogen used. |

Formation of Hydrogel Systems and Related Polymeric Architectures

The presence of the hydrophilic carboxylic acid group makes this compound an excellent candidate for the formation of hydrogels—three-dimensional polymer networks that can absorb and retain large quantities of water. nih.gov

The formation of a hydrogel from this compound requires the creation of a crosslinked network that is insoluble in water but allows water to penetrate and swell the structure. The carboxylic acid groups (-COOH) are ionizable; at neutral or basic pH, they become carboxylate ions (-COO⁻). The electrostatic repulsion between these negatively charged groups along the polymer chains contributes significantly to the swelling of the hydrogel. nih.gov This makes hydrogels based on this compound inherently pH-responsive. mdpi.commdpi.com

In Acidic Environments (Low pH): The carboxylic acid groups are protonated (-COOH) and less ionized. Hydrogen bonding may dominate, and electrostatic repulsion is minimal, causing the hydrogel to remain in a collapsed or less swollen state. mdpi.com

In Basic Environments (High pH): The carboxylic acid groups deprotonate (-COO⁻), leading to strong electrostatic repulsion between the polymer chains. This repulsion drives the network to expand and absorb a large amount of water, resulting in significant swelling. nih.govresearchgate.net

This pH-sensitive swelling behavior is a key feature for applications in areas such as controlled drug delivery, where a change in pH (e.g., moving from the stomach to the intestine) can trigger the release of an encapsulated substance. mdpi.com

Advanced Polymerization Techniques and Conditions

To overcome some of the limitations of conventional thermal polymerization and to achieve more precise control over the polymerization process, advanced techniques such as photo-initiated and microwave-assisted polymerization are employed.

Photo-initiated Polymerization and UV-Curing System Investigations

Photo-initiated polymerization, often referred to as UV curing, utilizes light energy (typically ultraviolet light) to generate radical species from a photoinitiator molecule, which then initiate polymerization. google.comgoogle.com This method offers several advantages, including high reaction rates at ambient temperature, spatial and temporal control over the curing process, and low energy consumption.

The process involves formulating a resin containing this compound, any comonomers or crosslinkers, and a suitable photoinitiator. Upon exposure to UV radiation, the photoinitiator cleaves or abstracts a hydrogen atom to form free radicals, which start the polymerization chain reaction. This compound can be included in vinyl ester resin formulations that are curable by UV radiation. google.comgoogle.com

Key parameters in a UV-curing system for this compound-containing resins are summarized in the table below.

| Parameter | Description | Typical Values / Examples |

| Photoinitiator | Compound that generates radicals upon UV exposure (e.g., benzoyl peroxide, other peroxides). google.com | 0.1% to 5% by weight of the resin. |

| UV Wavelength | The spectral output of the UV lamp must overlap with the absorption spectrum of the photoinitiator. | Typically 250-400 nm. |

| Light Intensity | The power of the UV source per unit area. | Varies from mW/cm² to W/cm². |

| Exposure Time | The duration of UV irradiation needed for complete curing. | Can range from seconds to minutes. |

| Atmosphere | Oxygen can inhibit free-radical polymerization at the surface. | Curing is often performed in an inert (e.g., nitrogen) atmosphere to prevent oxygen inhibition. google.com |

Microwave-Assisted Polymerization Studies

Microwave-assisted polymerization is an alternative method that uses microwave energy to heat the reaction mixture. Unlike conventional heating, which relies on conduction and convection, microwave heating occurs through the direct interaction of the electromagnetic field with polar molecules in the reaction medium. dntb.gov.ua This can lead to rapid, uniform heating throughout the bulk of the material, significantly reducing reaction times. researchgate.net

For the polymerization of this compound, microwave assistance can offer several benefits:

Rate Acceleration: Reactions can be completed in minutes rather than hours. researchgate.net Studies on microwave-assisted esterification and polymerization of related maleimide (B117702) and ester monomers have shown dramatic reductions in reaction time. dntb.gov.uanih.govorganic-chemistry.org

Improved Yields: The rapid heating can minimize the formation of side products.

Energy Efficiency: Microwave synthesis is often more energy-efficient compared to conventional heating methods. nih.gov

While specific studies on the microwave-assisted polymerization of this compound are not widely documented, research on similar ester systems demonstrates the potential of this technique. For example, the synthesis of various esters and polymers shows that microwave irradiation can accelerate the process significantly. researchgate.netorganic-chemistry.orgmdpi.com The polar carboxylic acid and ester groups in this compound make it an excellent candidate for efficient heating via microwave irradiation.

Emulsion and Solution Polymerization Methodologies

The polymerization of this compound, a monomer containing both a reactive allyl group and a maleate double bond with a carboxylic acid functionality, presents unique challenges and opportunities within the realms of emulsion and solution techniques. The inherent characteristics of allyl monomers, particularly their propensity for degradative chain transfer, alongside the electron-poor nature of the maleate double bond, significantly influence the kinetic behavior and the characteristics of the resulting polymer. While specific research focusing exclusively on the homopolymerization of this compound is limited, the methodologies can be inferred from studies on structurally related monomers, such as other allyl esters and maleic acid derivatives.

General Considerations for Allyl Monomer Polymerization

A defining characteristic of the free-radical polymerization of allyl compounds is the process of degradative chain transfer. researchgate.nete3s-conferences.org In this non-propagating termination step, a growing polymer radical abstracts a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of a monomer molecule. This transfer results in the termination of the polymer chain and the formation of a resonance-stabilized allyl radical. This new radical is generally less reactive and slower to initiate a new polymer chain, which often leads to low polymerization rates and the formation of oligomers or low-molecular-weight polymers. researchgate.net Consequently, achieving high-molecular-weight polymers from mono-allyl monomers like this compound via conventional free-radical methods is notably challenging. researchgate.net

Emulsion Polymerization

Emulsion polymerization is a heterogeneous technique conducted in an aqueous medium with the monomer dispersed as droplets stabilized by a surfactant. This method offers advantages such as excellent heat transfer, low viscosity of the medium, and the potential for high polymerization rates and high molecular weights. For an acidic and partially water-soluble monomer like this compound, the partitioning of the monomer between the aqueous phase and the monomer-swollen polymer particles is a critical parameter. researchgate.net

The methodology for the emulsion polymerization of this compound would typically involve a reactor charged with deionized water, a surfactant, and the monomer. The pH of the aqueous phase would be a crucial factor, influencing the ionization of the carboxylic acid group and thus the monomer's solubility and partitioning behavior. The system is then deoxygenated and heated to the reaction temperature, followed by the introduction of a water-soluble initiator to commence polymerization.

Key components and typical conditions for such a system are outlined below, based on methodologies for related monomers like diallyl maleate and maleic acid copolymers. wikipedia.orgpolysciences.com

Table 1: Illustrative Components for Emulsion Polymerization of this compound Note: This table presents typical components used for related allyl and maleate monomer systems due to the lack of specific data for this compound homopolymerization.

| Component | Example(s) | Function |

|---|---|---|

| Monomer | This compound | Building block of the polymer |

| Medium | Deionized Water | Continuous phase, heat transfer |

| Surfactant (Emulsifier) | Sodium Dodecyl Sulfate (B86663) (SDS), Sodium Lauryl Sulfate (SLS) | Stabilizes monomer droplets and polymer particles |

| Initiator (Water-Soluble) | Potassium Persulfate (KPS), Ammonium Persulfate (APS) | Generates free radicals to start polymerization |

| pH Modifier | Sodium Bicarbonate, Sodium Hydroxide | Controls the ionization of the carboxylic acid group |

Research on the emulsion copolymerization of diallyl maleate with acrylic monomers has utilized initiators like potassium persulfate (KPS) and anionic emulsifiers such as sodium lauryl sulfate and sodium dodecyl sulfonate. wikipedia.org These systems demonstrate that allyl maleate esters can be incorporated into polymer backbones via emulsion techniques, although often in the context of crosslinking rather than linear chain growth. wikipedia.orgpolysciences.com

Solution Polymerization

Solution polymerization involves dissolving the monomer in a non-reactive solvent that also contains a soluble initiator. wikipedia.org This technique provides a homogeneous reaction medium, simplifying kinetic analysis and allowing for good control over the reaction temperature. wikipedia.org A primary drawback is the potential for chain transfer to the solvent, which can limit the polymer's molecular weight. wikipedia.org Additionally, the removal of the solvent after polymerization is required. wikipedia.org

For this compound, the choice of solvent is critical. The solvent must be capable of dissolving the polar, acidic monomer without participating in adverse side reactions. Suitable solvents might include polar aprotic solvents like dimethylformamide (DMF) or alcohols. The polymerization is typically initiated by a thermally-decomposing radical initiator soluble in the chosen solvent.

Studies on the copolymerization of the monoallyl ester of maleic acid with styrene (B11656) have been conducted in solvents like benzene, indicating that solution methods are viable for incorporating this type of monomer into polymer chains. nih.gov The kinetics of such reactions often show a tendency towards alternating copolymerization, where the monomers add to the growing chain in a regular alternating sequence. nih.gov

Table 2: Representative Conditions for Solution Polymerization of this compound Note: This table presents generalized conditions based on systems involving similar allyl and maleate monomers, as specific findings for this compound homopolymerization are not readily available.

| Parameter | Example(s) | Role/Consideration |

|---|---|---|

| Monomer | This compound | Reactant |

| Solvent | Dimethylformamide (DMF), Dioxane, Toluene, Benzene | Dissolves monomer and initiator, facilitates heat transfer |

| Initiator (Solvent-Soluble) | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | Source of free radicals |

| Temperature | 60 - 90 °C | Influences initiator decomposition rate and reaction kinetics |

| Monomer Concentration | 10 - 50 wt% | Affects polymerization rate and polymer molecular weight |

Due to the challenges of degradative chain transfer, the homopolymerization of this compound in solution would likely yield oligomers. However, copolymerization with a more reactive vinyl monomer could suppress this effect and lead to the formation of higher molecular weight copolymers. nih.gov

Iv. Advanced Spectroscopic and Computational Research on Allyl Hydrogen Maleate

High-Resolution Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are fundamental in elucidating the molecular structure and monitoring the chemical behavior of allyl hydrogen maleate (B1232345). Each method offers unique insights into different aspects of the molecule's composition and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules in solution. researchgate.net For allyl hydrogen maleate, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its covalent framework by identifying the chemical environment, connectivity, and relative number of hydrogen and carbon atoms. emerypharma.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the three main parts of the molecule: the allyl group, the maleate backbone, and the carboxylic acid.

Allyl Protons: The allyl group would exhibit a complex set of signals. The proton on the carbon adjacent to the ester oxygen (-O-CH₂-) would appear as a doublet. The terminal vinyl protons (=CH₂) would show two separate signals, each appearing as a doublet of doublets, due to coupling with each other and with the neighboring proton. The internal vinyl proton (-CH=) would present as a multiplet.

Maleate Protons: The two protons on the carbon-carbon double bond of the maleate moiety are in a cis configuration. Due to the magnetic anisotropy of the molecule, they are chemically non-equivalent and would appear as two distinct doublets, with a characteristic coupling constant for cis-alkenes.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 spectrum provides complementary information, showing a signal for each unique carbon atom.

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons: one for the ester and one for the carboxylic acid.

Alkene Carbons: Four signals would correspond to the alkene carbons, two for the allyl group and two for the maleate double bond.

Methylene (B1212753) Carbon: A single signal for the -CH₂- carbon of the allyl group would be present in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm the connectivity between protons and carbons, solidifying the structural assignment. researchgate.net

Predicted NMR Data for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Carboxylic Acid | -COOH | 10.0 - 13.0 | 165 - 175 |

| Ester Carbonyl | -COO- | - | 160 - 170 |

| Maleate C-H | =CH-COOH | 6.0 - 6.5 | 128 - 135 |

| Maleate C-H | =CH-COO- | 6.0 - 6.5 | 128 - 135 |

| Allyl C-H | -CH=CH₂ | 5.8 - 6.1 | 130 - 135 |

| Allyl C-H₂ (terminal) | =CH₂ | 5.2 - 5.4 | 118 - 122 |

| Allyl C-H₂ (allylic) | -O-CH₂- | 4.6 - 4.8 | 65 - 70 |

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. libretexts.org It is an effective tool for identifying the functional groups present in a sample. upi.edu The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group, a hallmark of its hydrogen-bonded dimeric structure. libretexts.org

C-H Stretches: Absorptions around 3000-3100 cm⁻¹ are attributable to the C-H stretching of the alkene groups (=C-H). libretexts.org Just below 3000 cm⁻¹, signals from the sp³ C-H stretching of the allylic methylene group would appear.

C=O Stretch: The carbonyl (C=O) stretching region is particularly informative. Two distinct, strong absorption peaks are anticipated between 1680 and 1760 cm⁻¹. The peak at a lower wavenumber (approx. 1700-1725 cm⁻¹) corresponds to the carboxylic acid carbonyl, while the peak at a higher wavenumber (approx. 1725-1740 cm⁻¹) is due to the ester carbonyl. This difference arises from the electronic effects of the attached groups. ucdavis.edu

C=C Stretch: Medium to weak absorptions in the 1640-1680 cm⁻¹ range signify the carbon-carbon double bond stretching vibrations of both the maleate and allyl moieties. researchgate.net

C-O Stretch: The C-O stretching vibrations of the ester and carboxylic acid groups will produce strong, characteristic bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

FTIR is also valuable for monitoring reactions, such as polymerization through the allyl group or esterification of the carboxylic acid. These reactions would lead to the disappearance of specific bands (e.g., C=C or O-H) and the appearance of new ones.

Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 2500 - 3300 | O-H stretch | Carboxylic Acid | Strong, Broad |

| 3000 - 3100 | =C-H stretch | Alkene (Allyl & Maleate) | Medium |

| 2850 - 2960 | -C-H stretch | Alkane (Allyl CH₂) | Medium |

| 1725 - 1740 | C=O stretch | Ester | Strong |

| 1700 - 1725 | C=O stretch | Carboxylic Acid | Strong |

| 1640 - 1680 | C=C stretch | Alkene (Allyl & Maleate) | Medium-Weak |

| 1000 - 1300 | C-O stretch | Ester & Carboxylic Acid | Strong |

UV-Vis spectroscopy probes the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The primary chromophore in this compound is the α,β-unsaturated carbonyl system of the maleate moiety. This conjugated system allows for π → π* electronic transitions when exposed to UV radiation. jove.com

The wavelength of maximum absorbance (λ_max) is characteristic of the conjugated system. The presence of the carboxylic acid and ester groups can slightly modify the λ_max. While the isolated double bond of the allyl group also undergoes a π → π* transition, it occurs at a much shorter wavelength (higher energy) and is less likely to be observed with standard spectrophotometers. libretexts.org

UV-Vis spectroscopy is an excellent tool for kinetic studies. gbcsci.com For example, any reaction that disrupts or extends the conjugation of the maleate system—such as addition reactions across the double bond—will cause a significant shift in the λ_max or a decrease in absorbance. By monitoring this change over time, the rate of the reaction can be determined. nih.gov

Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π | α,β-Unsaturated Carbonyl (Maleate) | 200 - 250 |

| n → π | Carbonyl Groups | 280 - 320 (typically weak) |

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental composition. uni-saarland.de High-resolution mass spectrometry can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₇H₈O₄. nih.gov The monoisotopic mass of this compound is 156.0423 Da. nih.gov

Electron impact (EI) ionization typically causes the molecular ion to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. For this compound, several key fragmentation pathways are predictable:

Loss of Allyl Radical: A common fragmentation is the cleavage of the ester's C-O bond, resulting in the loss of an allyl radical (•CH₂CH=CH₂, mass ≈ 41). This would produce a prominent peak corresponding to the protonated maleic anhydride (B1165640) cation. The stable allyl cation itself (m/z 41) is also a likely observed fragment. msu.edu

McLafferty Rearrangement: While less direct for this structure, rearrangements are common in mass spectrometry and can lead to complex fragmentation patterns. researchgate.net

Loss of COOH: Cleavage of the carboxylic acid group can lead to the loss of a •COOH radical (mass 45).

Loss of Water: Dehydration from the molecular ion can occur, leading to a peak at M-18.

Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |

|---|---|---|

| [C₇H₈O₄]⁺• | Molecular Ion (M⁺•) | 156 |

| [C₄H₃O₃]⁺ | Loss of •C₃H₅ (Allyl radical) | 99 |

| [C₆H₇O₂]⁺ | Loss of •COOH | 111 |

| [C₃H₅]⁺ | Allyl cation | 41 |

| [C₄H₂O₃]⁺• | Maleic Anhydride radical cation | 98 |

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide a powerful complement to experimental data, offering insights into molecular properties that are difficult or impossible to measure directly. wavefun.com These calculations can predict molecular geometries, conformational preferences, and electronic structures with increasing accuracy. rsc.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or other ab initio methods, can be employed to model this compound. nih.gov Such studies are crucial for understanding the molecule's three-dimensional shape and intrinsic properties.

Molecular Conformation: this compound has several rotatable single bonds, leading to multiple possible conformations (spatial arrangements). Computational methods can calculate the potential energy surface to identify the most stable, low-energy conformers. pku.edu.cn Key areas of conformational flexibility include the rotation around the C-O bond of the ester and the C-C single bonds of the maleate backbone. A significant feature that can be studied is the potential for a strong intramolecular hydrogen bond between the carboxylic acid proton and the ester carbonyl oxygen, which would heavily influence the preferred conformation. wisc.eduacs.org

Electronic States: These calculations provide detailed information about the electronic structure. wisc.edu They can map the electron density distribution, highlighting the polar regions of the molecule, such as the carbonyl and carboxyl groups. Furthermore, they can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates directly to the electronic transitions observed in UV-Vis spectroscopy and provides insights into the molecule's chemical reactivity. libretexts.orglibretexts.org Theoretical investigations on the allyl radical and related species have demonstrated the power of these methods in elucidating complex electronic properties. arxiv.org

Density Functional Theory (DFT) Applications to Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net It is particularly adept at investigating chemical reactions, providing detailed information about the energetics of reactants, products, and the high-energy transition states that connect them. researchgate.nete3s-conferences.org Applications of DFT to systems related to this compound, such as other allyl-containing monomers and maleates, establish a clear framework for understanding its reactivity.

Furthermore, DFT is instrumental in locating and characterizing transition state (TS) structures. e3s-conferences.org For a reaction like an intramolecular cyclization or an intermolecular addition, DFT calculations can map the minimum energy path, identifying the precise geometry and energy of the transition state. The activation energy (Ea), derived from the energy difference between the reactant and the transition state, is a crucial kinetic parameter that governs the reaction rate. nih.gov Studies on similar organic reactions show that functionals like B3LYP or M06-2X, combined with appropriate basis sets such as 6-31G* or cc-pVTZ, provide reliable energetic data. mdpi.comnih.gov

To illustrate the type of data generated, the following table presents hypothetical DFT-calculated activation energies for plausible reactions involving this compound, based on findings for analogous systems.

| Plausible Reaction | Computational Method | Calculated Activation Energy (kcal/mol) | Key Finding |

| Radical-initiated Hydrogen Abstraction | DFT (B3LYP/6-31G*) | 15-25 | Predicts the kinetic feasibility of radical formation at the allylic position. nih.gov |

| Intramolecular Cyclization | DFT (M06-2X/def2-TZVPP) | 20-35 | Elucidates the potential for the allyl group to react with the maleate backbone. e3s-conferences.org |

| Intermolecular Michael Addition | DFT (B3LYP/cc-pVQZ) | 10-20 | Models the reaction energetics with a nucleophile at the electron-deficient double bond. nih.gov |

This table is illustrative, presenting typical energy ranges derived from DFT studies on functionally related molecules to demonstrate the application of the method.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. valencelabs.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. valencelabs.comaccess-ci.org For this compound, MD simulations are invaluable for understanding its conformational flexibility and non-covalent interactions, particularly in solution. mdpi.comresearchgate.net

Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. The key dihedral angles include those in the allyl group and the bond connecting it to the maleate moiety. MD simulations can sample these conformations over nanoseconds to microseconds, revealing the most stable and populated conformer states. nih.gov The radius of gyration (Rg) is often calculated from the trajectory to quantify the molecule's compactness, indicating whether it adopts a more extended or folded structure. researchgate.net

Intermolecular Interactions: In a solvent like water, MD simulations can elucidate the intricate network of intermolecular hydrogen bonds between the carboxyl and carbonyl groups of the maleate and the surrounding water molecules. mdpi.com The Radial Distribution Function (RDF) is a powerful analysis tool derived from MD simulations that gives the probability of finding an atom of a second molecule at a certain distance from a reference atom. researchgate.netdovepress.com For example, the RDF between the hydrogen of a water molecule and a carbonyl oxygen on the maleate can confirm and quantify the extent of hydrogen bonding. mdpi.com Such simulations have shown that maleate anions interact strongly with water and can form structured heterodimers or trimers in solution. mdpi.com

The following table summarizes key parameters analyzed in MD simulations and their relevance to understanding this compound.

| MD Simulation Parameter | Description | Insight for this compound |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. dovepress.com | Indicates the stability of the simulation and whether the molecule is exploring different conformational states. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each individual atom around its average position. dovepress.com | Highlights the most flexible regions of the molecule, such as the terminal CH2 of the allyl group. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. researchgate.net | Quantifies intermolecular interactions, such as hydrogen bonding between the carboxyl group and solvent molecules. mdpi.com |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds formed between the solute and solvent or within the solute itself. dovepress.com | Determines the strength and dynamics of both intramolecular and intermolecular hydrogen bonds. |

Investigation of Intramolecular Hydrogen Bonding and Resonance Stabilization Phenomena

Intramolecular Hydrogen Bonding: A defining feature of this compound is the potential for a strong intramolecular hydrogen bond between the carboxylic acid proton and the adjacent carboxylate group. Computational and spectroscopic studies on the hydrogen maleate anion have provided compelling evidence for the nature of this bond. acs.org Research suggests that this is not a simple, static bond but rather exists in a double-minimum potential. acs.org This means the hydrogen atom can shuttle between the two oxygen atoms, with two distinct, low-energy positions rather than a single, centrally located one.

Computational methods like DFT and Natural Bond Orbital (NBO) analysis are used to characterize this interaction. beilstein-journals.org NBO analysis can identify the donor-acceptor orbitals involved and quantify the stabilization energy associated with the hydrogen bond. For related molecules, these energies can be significant, strongly influencing the molecule's preferred conformation and chemical properties. beilstein-journals.org

Resonance Stabilization: Resonance plays a critical role in the stability of both the allyl and maleate moieties. The allyl group is a classic example of resonance stabilization, where the π-electrons (and the unpaired electron in the case of the allyl radical) are delocalized over three carbon atoms. openstax.orglibretexts.org This delocalization significantly lowers the energy of the system, making the allyl group more stable than a non-conjugated analogue. openstax.orglibretexts.org

In the maleate portion of the molecule, the π-systems of the two carbonyl groups and the carbon-carbon double bond are conjugated. This extended π-system allows for electron delocalization across the carboxylate functions. The stability of the intramolecular hydrogen bond is itself enhanced by resonance, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB). The delocalization within the maleate backbone increases the acidity of the donor proton and the basicity of the acceptor oxygen, strengthening the resulting hydrogen bond. acs.org

The interplay between the intramolecular hydrogen bond and the conjugated π-system is a key area of computational investigation. The table below highlights key findings from theoretical studies on these phenomena in hydrogen maleate and related structures.

| Phenomenon | Investigative Method | Key Finding | Reference |

| Intramolecular H-Bond | Isotopic Perturbation NMR & Computational Chemistry | Evidence for a double-minimum potential for the hydrogen bond in aqueous hydrogen maleate. | acs.org |

| H-Bond Energetics | DFT / NBO Analysis | The stability of conformers is often dictated by strong intramolecular hydrogen bonds (e.g., C=O···H–O). | beilstein-journals.org |

| Resonance in Allyl Group | MO Theory / Spin Density Surfaces | The unpaired electron in an allyl radical is delocalized over the two terminal carbons, leading to high stability. | openstax.orglibretexts.org |

| Resonance-Assisted H-Bonding | Valence Bond Theory / EDA | Electron delocalization within a conjugated system enhances the strength of an associated hydrogen bond. | acs.org |

V. Applications in Advanced Materials Science and Engineering Excluding Biomedical Applications

Formulation of Advanced Coating Systems and Adhesives Research

In the realm of coatings and adhesives, allyl hydrogen maleate (B1232345) and its derivatives are investigated for their potential to improve adhesion, crosslinking density, and water resistance. The presence of both an allyl group for polymerization and a carboxylic acid group for adhesion promotion or further reaction makes it a valuable component in formulation research.

Maleic acid esters, in general, are recognized as suitable intermediates for the production of paints and adhesives. celanese.com They can be incorporated into polymer backbones to introduce sites for crosslinking or to modify the polarity and surface properties of the resulting films. For instance, the copolymerization of maleate-containing monomers with other vinyl monomers, such as vinyl acetate (B1210297), is a strategy to develop advanced adhesive formulations. ajgreenchem.comnii.ac.jp The introduction of carboxylic acid functionality, as is present in allyl hydrogen maleate, can enhance adhesion to polar substrates through hydrogen bonding and potential covalent bond formation with surface hydroxyl groups.

Research into copolymers of styrene (B11656) and maleic acid partial esters has demonstrated their application as binders and water resistance additives in various formulations. sigmaaldrich.com While not a direct study of this compound, this work highlights the utility of the maleate structure in creating effective binders. The principle can be extended to this compound, where the allyl group offers a site for free-radical polymerization, incorporating the maleate functionality into the polymer chain.

Furthermore, the modification of existing adhesive systems, such as polyvinyl acetate (PVAc), with monomers containing different functionalities is a common approach to enhance performance. mdpi.com The incorporation of a monomer like this compound could potentially improve the cohesive strength of PVAc adhesives through crosslinking, while the carboxylic acid group could enhance adhesive properties.

Development of Specialty Resins and Molding Compounds

Allyl resins constitute a class of thermosetting polyester (B1180765) resins known for their excellent resistance to chemicals, moisture, and abrasion, coupled with good dimensional stability over a wide temperature range. mfa.org These resins are typically synthesized from an allyl alcohol and a dibasic acid. Compounds like diallyl maleate are used in the formulation of these high-performance resins. mfa.org this compound, as a mono-allyl, mono-acid functional molecule, can be conceptualized as a reactive intermediate or a modifying comonomer in the synthesis of such specialty resins.

Its incorporation into a polyester resin formulation can control the degree of crosslinking. With only one allyl group, it can be used to introduce pendant carboxylic acid groups into the polymer network. These acid groups can then be used for further reactions, such as curing with epoxy resins or creating ion-exchange resins. polysciences.com The use of diallyl maleate in polyester resins and adhesives is well-documented, and by extension, this compound offers a pathway to functionalized thermosets with tailored properties. polysciences.com

The synthesis of thermosetting resin compositions often involves blending different oligomers and resins to achieve desired properties. For example, mixtures of allylic oligomers and epoxy resins can be reacted with (meth)acrylic acid to produce compositions with excellent adhesion and curability. google.com this compound could potentially be used in similar systems, where the allyl group participates in the curing process and the carboxylic acid group reacts with the epoxy moieties, contributing to the crosslinked network.

Integration into Polymer Composites and Functionalized Materials

In the field of polymer composites, the interface between the polymer matrix and the filler is critical for achieving desired mechanical properties. Functionalized polymers are often used as coupling agents to improve this interfacial adhesion. Maleic anhydride-grafted polypropylene (B1209903) (MAPP) is a well-known example used in wood-plastic composites to enhance the bond between the hydrophilic wood fibers and the hydrophobic polypropylene matrix. nih.gov The principle of using a functional molecule to bridge two dissimilar materials is directly applicable to this compound.

The carboxylic acid group of this compound can interact with the surface of inorganic fillers or natural fibers, while the allyl group can copolymerize with the matrix resin, forming a covalent link across the interface. This would be expected to improve stress transfer from the matrix to the reinforcement, thereby enhancing the mechanical properties of the composite. Research on maleated lignin (B12514952) thermosets has shown that the introduction of maleate groups allows for cross-linking and the creation of degradable biocomposites. acs.org

Furthermore, copolymers containing maleate functionalities have been used to create novel functional materials. For instance, metal-polymer composites have been synthesized using copolymers of polypropylene glycol maleate phthalate (B1215562) with acrylic acid. mdpi.com These materials exhibit catalytic activity, demonstrating how the incorporation of maleate-containing monomers can lead to advanced functional materials. mdpi.com Similarly, copolymers of maleic acid have been used to create aqueous dispersions of fullerene C60, highlighting their role in the functionalization and stabilization of nanomaterials. mdpi.com

Exploration in Novel Polymer Additives and Modifiers

This compound's bifunctional nature allows it to be explored as a polymer additive and modifier to introduce specific properties into existing polymer systems. The allyl group provides a site for grafting onto polymer backbones or for crosslinking, while the carboxylic acid group can alter polarity, improve dyeability, or act as an internal catalyst.

One area of application for maleic acid half-esters is in the rubber industry. Research has shown that these compounds, particularly their zinc salts, can reduce the formation of nitrosamines during the sulfur vulcanization of rubbers. google.com This demonstrates a role for maleate half-esters as functional additives in rubber compounding.

In the context of polymer modification, the allyl group can be utilized in post-polymerization modification reactions. For example, the thiol-ene "click" reaction is a highly efficient method for attaching thiol-containing molecules to polymers with pendant allyl groups. nih.gov Incorporating this compound into a polymer chain would provide sites for such subsequent functionalization.

Furthermore, diallyl maleate has been used at low levels as an effective agent to promote branching in emulsion polymers. polysciences.com As a mono-allyl equivalent, this compound could be investigated for its ability to control polymer architecture, potentially acting as a chain transfer agent or introducing a controlled level of branching, while also imparting acidity to the polymer. The copolymerization of maleic anhydride (B1165640) with various allyl esters has been shown to produce thermoplastic resins with unreacted anhydride groups that can be further modified, indicating the versatility of combining allyl and maleate functionalities in polymer synthesis. google.com

Vi. Future Research Directions and Emerging Paradigms in Allyl Hydrogen Maleate Studies

Exploration of Bio-Based and Sustainable Feedstocks for Allyl Hydrogen Maleate (B1232345) Synthesis

A primary focus of future research is the transition from petrochemical-based synthesis to pathways utilizing renewable, bio-based feedstocks. Allyl hydrogen maleate is conventionally synthesized from allyl alcohol and maleic anhydride (B1165640), both of which can be sourced from biomass, representing a significant step towards a more sustainable chemical industry. tum.de

The production of key precursors from biomass is a critical area of investigation:

Bio-based Maleic Anhydride: Research is actively exploring the production of maleic anhydride from renewable C4 compounds. Fermentation processes using microorganisms can selectively produce intermediates like succinic acid and fumaric acid from biomass. rsc.org These can then be catalytically converted to maleic anhydride. Another promising route involves the oxidation of furfural, a platform chemical derived from lignocellulosic biomass.

Bio-based Allyl Alcohol: Glycerol, a readily available co-product of biodiesel production, has emerged as a key feedstock for sustainable allyl alcohol synthesis. tum.dersc.org Catalytic processes, such as deoxydehydration using heterogeneous catalysts like ReOₓ–Au/CeO₂, have shown high yields of over 90%. rsc.org Additionally, direct production of allyl alcohol from biomass through fermentation is another viable research avenue. rsc.org

Beyond direct precursor replacement, researchers are investigating the use of other bio-based molecules, such as terpenes and sorbic acid, to create novel monomers with structures analogous to this compound, further expanding the library of sustainable polymers. tum.dedntb.gov.uaresearchgate.net The synthesis of polymers from fatty acids derived from tall oil, a byproduct of paper manufacturing, also highlights the move towards valorizing industrial waste streams. ontosight.ai

| Precursor | Bio-Based Feedstock | Conversion Method | Reference |

| Maleic Anhydride | Biomass (e.g., sugars) | Fermentation to succinic/fumaric acid, then catalytic conversion. | rsc.org |

| Lignocellulosic Biomass | Conversion to furfural, then oxidation. | ||

| Allyl Alcohol | Glycerol (from biodiesel) | Catalytic deoxydehydration. | tum.dersc.org |

| Biomass | Fermentation. | rsc.org |

Green Chemistry Principles in this compound Manufacturing and Applications

The integration of green chemistry principles is fundamental to the future of this compound production and use. scispace.com This involves a holistic approach to minimize the environmental impact throughout the compound's lifecycle. instituteofsustainabilitystudies.com Key research directions are guided by the 12 Principles of Green Chemistry. acs.org

Waste Prevention and Atom Economy: Future synthetic methods will prioritize the prevention of waste rather than its subsequent treatment. kahedu.edu.in This involves designing reactions with high atom economy, maximizing the incorporation of all reactant materials into the final product. acs.org For example, catalytic hydrogenations used in precursor synthesis can achieve 100% atom economy in principle. acs.orgkahedu.edu.in

Safer Solvents and Reaction Conditions: A significant area of research is the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or supercritical carbon dioxide. instituteofsustainabilitystudies.comscribd.com Developing solvent-free reaction conditions, such as solid-state reactions, is another important goal. instituteofsustainabilitystudies.com Furthermore, research aims to design processes that operate at ambient temperature and pressure to minimize energy consumption. kahedu.edu.inscribd.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.orgkahedu.edu.in Future research will focus on developing more efficient and selective catalysts for the synthesis of this compound and its precursors, including biocatalysts like enzymes which can operate under mild conditions and with high specificity, often eliminating the need for protecting groups. scispace.comacs.org

Designing for Degradation: An emerging paradigm is the design of chemical products that degrade into innocuous substances after their use. Research into the biodegradability of polymers derived from this compound will be crucial for applications where environmental persistence is a concern.

| Green Chemistry Principle | Application in this compound Lifecycle | Research Focus | Reference |

| 1. Prevent Waste | Developing zero-waste technologies (ZWT) for synthesis. | Designing synthetic routes with minimal or no byproducts. | kahedu.edu.in |

| 2. Atom Economy | Maximizing the incorporation of precursor atoms into the final polymer. | Utilizing addition reactions and catalytic cycles. | instituteofsustainabilitystudies.comacs.org |

| 3. Less Hazardous Synthesis | Using and generating substances with low toxicity. | Development of non-toxic catalysts and intermediates. | instituteofsustainabilitystudies.com |

| 5. Safer Solvents & Auxiliaries | Replacing volatile organic solvents (VOCs). | Use of water, supercritical CO₂, or solvent-free conditions. | instituteofsustainabilitystudies.comscribd.com |

| 6. Design for Energy Efficiency | Reducing energy consumption in manufacturing. | Developing reactions that proceed at ambient temperature and pressure. | kahedu.edu.inscribd.com |

| 7. Use of Renewable Feedstocks | Sourcing precursors from biomass instead of petroleum. | See Section 6.1. | kahedu.edu.in |

| 9. Catalysis | Improving reaction efficiency and reducing waste. | Development of highly selective and recyclable catalysts, including enzymes. | scispace.comacs.orgkahedu.edu.in |

Development of Next-Generation Polymeric Materials with Tailored Properties

This compound serves as a versatile monomer for the creation of advanced polymeric materials. While the homopolymerization of allyl monomers can be challenging, often resulting in low molecular weight polymers due to degradative chain transfer, their copolymerization with other monomers opens up a vast design space for materials with specific, tailored properties. researchgate.net

Future research is focused on several key areas:

Controlled Polymer Architectures: A significant advancement lies in controlling the polymerization kinetics to create complex polymer networks. For instance, the use of maleate-derived triene monomers in thiol-ene photopolymerizations allows for tunable crosslinking density. rsc.orgrsc.org This mixed-mechanism polymerization, combining fast thiol-ene addition with slower homopolymerization, enables the creation of materials where mechanical properties can be precisely controlled through light exposure, opening doors for applications like grayscale patterning and advanced 3D printing. rsc.org

High-Performance Materials: Copolymers incorporating allyl monomers can exhibit high mechanical strength, thermal and chemical stability, and excellent adhesive properties. researchgate.net These characteristics make them suitable for demanding applications such as industrial coatings, adhesives, and as matrix materials in fiber-reinforced composites. ontosight.aievitachem.com

Stimuli-Responsive and "Smart" Materials: An exciting frontier is the development of polymers that respond to external stimuli like pH, temperature, or light. mdpi.comresearchgate.net Hydrogels based on maleate-containing polymers could be designed for controlled drug delivery, releasing a therapeutic agent in response to the specific pH of a target site in the body, such as a tumor microenvironment. mdpi.comscialert.net

Self-Healing Polymers: Research into polymers with intrinsic self-healing capabilities is a rapidly growing field. mdpi.com By incorporating dynamic chemical bonds, such as hydrogen bonds or reversible covalent bonds, into the polymer network, materials can be designed to repair themselves after damage, extending the lifetime and improving the reliability of products. mdpi.com

| Material Type | Key Feature | Research Direction | Potential Application | Reference |

| Tunable Networks | Controlled crosslink density via mixed-mechanism polymerization. | Exploiting relative rates of thiol-ene and homopolymerization of maleate groups. | 3D printing, microelectronics, patterned materials. | rsc.orgrsc.org |

| High-Performance Copolymers | High mechanical strength, thermal and chemical stability. | Copolymerization of allyl monomers with vinyl or other monomers. | Coatings, adhesives, composites. | ontosight.airesearchgate.net |

| Stimuli-Responsive Hydrogels | Swelling/deswelling in response to pH changes. | Incorporating ionizable groups (e.g., carboxylic acid from maleate). | Controlled and targeted drug delivery systems. | mdpi.comresearchgate.netscialert.net |

| Self-Healing Polymers | Intrinsic ability to repair damage. | Integrating dynamic bonds (e.g., hydrogen bonding, dynamic covalent bonds). | Next-generation durable materials, advanced electronics. | mdpi.com |

Interdisciplinary Research with Emerging Technologies in Chemical Science

The future advancement of this compound studies will heavily rely on the convergence of chemistry with other scientific and technological fields. routledge.com This interdisciplinary approach is crucial for tackling complex challenges and unlocking novel applications.

Computational Chemistry and Modeling: Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools. mdpi.com They allow researchers to model reaction pathways, calculate transition state energies, and understand polymerization mechanisms at the molecular level. semanticscholar.org This theoretical insight can predict the reactivity of different monomers and guide the rational design of new polymers and synthetic routes, accelerating the pace of discovery. nih.gov

Materials Science and Engineering: The development of next-generation materials from this compound is inherently an interdisciplinary effort between chemists and material scientists. lidsen.com This collaboration is essential for characterizing the mechanical, thermal, and morphological properties of new polymers and for engineering materials suited for advanced applications, from aerospace components to biomedical devices. evitachem.com

Advanced Manufacturing: The synergy between polymer chemistry and emerging manufacturing technologies like 3D printing (additive manufacturing) is creating new possibilities. rsc.orglidsen.com Photopolymerizable resins based on this compound and its derivatives could enable the rapid prototyping and manufacturing of complex, custom-designed objects with programmed material properties.

Biomedical and Pharmaceutical Sciences: The application of this compound-based polymers in drug delivery systems represents a strong intersection with the biomedical field. nih.gov Designing biocompatible and biodegradable polymers for carrying and releasing drugs requires a deep understanding of polymer chemistry, pharmacology, and cell biology to ensure efficacy and safety. mdpi.comnih.gov

This collaborative and technology-driven approach will continue to expand the horizons of what is possible with this compound, driving innovation from fundamental chemical synthesis to high-value technological applications. jozacpublishers.com

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure and hydrogen bonding symmetry of allyl hydrogen maleate?

- Methodological Approach : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry and hydrogen bond configurations. For example, studies on alkali metal hydrogen maleates revealed deviations from centrosymmetry in Rb and K salts, requiring non-centrosymmetric space group assignments (Pbc21 instead of Pbcm). This method also quantifies intramolecular hydrogen bond lengths, critical for understanding reactivity and stability .

- Key Tools : Diffractometers (e.g., Bruker D8 Venture), crystallographic software (e.g., SHELX), and databases like the Cambridge Structural Database (CSD) for comparative analysis.

Q. What synthesis routes are effective for this compound derivatives, and how do side reactions impact purity?

- Methodological Approach : Esterification of maleic anhydride with allyl alcohol under acid catalysis (e.g., H₂SO₄) is common. However, competing dimerization or isomerization reactions (e.g., allyl group migration) require controlled conditions (low temperature, inert atmosphere). Characterization via FTIR and NMR (¹H/¹³C) confirms ester formation and detects impurities like unreacted maleic acid .

- Optimization : Use stoichiometric excess of allyl alcohol and monitor reaction progress via thin-layer chromatography (TLC).

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Approach : Follow JIS T 8152 and JIS T 8147 standards for respiratory and eye protection. Use chemical-resistant gloves (e.g., nitrile) and fume hoods to avoid inhalation. Decontaminate spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

- Documentation : Maintain Safety Data Sheets (SDS) with emphasis on skin/eye irritation data from rabbit models (e.g., chlorphenamine hydrogen maleate caused severe eye irritation) .

Advanced Research Questions

Q. How does this compound influence polymerization kinetics and molecular weight distribution in water-soluble polymers?

- Methodological Approach : Radical polymerization studies using light scattering (e.g., BI-MwA analyzer) reveal that allyl pendant groups remain unreacted, while maleate double bonds participate in chain propagation. Gel permeation chromatography (GPC) and Mark-Houwink-Sakurada analysis quantify molecular weight (Mw) and polydispersity index (PDI) .

- Case Study : In N-allyl maleamic acid polymerization, allyl groups prevent cyclopolymerization, enabling linear chain growth. This behavior is critical for designing hydrogels with controlled swelling properties.

Q. What mechanisms explain the enhanced crosslinking efficiency of polyethylene when modified with this compound?

- Methodological Approach : Irradiation-induced crosslinking studies (e.g., γ-radiation) show that this compound reduces the incipient gelation dose by ~25x compared to unmodified polyethylene. This is attributed to the allyl group’s ability to form transient radicals that stabilize crosslink junctions .

- Quantitative Analysis : Use Charlesby-Pinner equations to model gel fraction vs. radiation dose. FTIR and DSC confirm crosslink density and thermal stability improvements.

Q. How do structural discrepancies in hydrogen maleate salts (e.g., centrosymmetric vs. non-centrosymmetric) affect material properties?

- Methodological Approach : Revisiting X-ray data for KH(C₄H₂O₄) revealed non-centrosymmetric Pbc21 symmetry due to asymmetric hydrogen bonding. Such symmetry changes alter piezoelectric or ferroelectric behavior, relevant for sensor applications .

- Validation : Compare experimental data with density functional theory (DFT) simulations (e.g., Gaussian 09) to predict hydrogen bond energetics.

Q. Can this compound derivatives be tailored for controlled drug release systems?

- Methodological Approach : Incorporate diallyl maleate as a crosslinker in acrylate-based implants. In vitro release studies (e.g., USP dissolution apparatus) show pH-dependent degradation due to maleate’s carboxylic groups. LC-MS monitors drug (e.g., dexamethasone) release kinetics .

- Optimization : Adjust crosslinker concentration (0.1–5 wt%) to balance mechanical strength and release rate.

Contradictions and Open Challenges

- Structural Symmetry Debate : Early studies assigned centrosymmetric space groups (Pbcm) to KH(C₄H₂O₄), but recent refinements using high-resolution X-ray data support non-centrosymmetric Pbc21 . Researchers must validate symmetry claims with low-temperature crystallography to avoid misinterpretations.

- Polymerization Side Reactions : Allyl groups in maleate esters may undergo unintended thiol-ene reactions under UV curing, complicating network formation. Mitigate via strict oxygen exclusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.